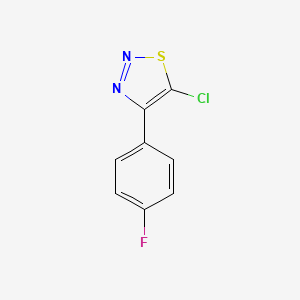

5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole

Beschreibung

5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with a chlorine atom at position 5 and a 4-fluorophenyl group at position 2. Thiadiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound is structurally distinct due to the combination of halogen (Cl, F) substituents, which influence its electronic properties, solubility, and intermolecular interactions.

Eigenschaften

IUPAC Name |

5-chloro-4-(4-fluorophenyl)thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2S/c9-8-7(11-12-13-8)5-1-3-6(10)4-2-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNANLLBSCATLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SN=N2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole typically involves the reaction of 4-fluoroaniline with thionyl chloride to form 4-fluorophenyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield the desired thiadiazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiadiazoles with various functional groups.

Wissenschaftliche Forschungsanwendungen

5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Research Implications and Gaps

- Synthetic Challenges : Direct synthesis routes for the target compound require optimization, as current methods focus on 1,3,4-thiadiazoles .

- Biological Screening: Limited data exist on the target compound’s activity; its dual halogenation merits testing against resistant bacterial strains and viral targets .

- Computational Studies: DFT calculations (as performed for 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole ) could predict binding affinities and reactive sites.

Biologische Aktivität

5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and the results of various studies that have evaluated its efficacy against different biological targets.

Overview of Biological Activities

The compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Exhibits potential as an antimicrobial and antifungal agent.

- Anticancer Properties : Demonstrates cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : Functions as an inhibitor of specific enzymes involved in disease processes.

The biological activity of this compound can be attributed to its ability to interact with molecular targets within cells. The compound binds to active sites of certain enzymes, inhibiting their activity and disrupting biochemical pathways crucial for cellular function. This mechanism underlies its potential therapeutic effects in treating infections and cancer.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a series of 1,3,4-thiadiazole compounds showed promising results against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The following table summarizes the IC50 values for various derivatives compared to established chemotherapeutics:

| Compound | Cell Line | IC50 (µg/mL) | Comparison |

|---|---|---|---|

| This compound | MCF-7 | 0.28 | Effective |

| 5-Fluorouracil | MCF-7 | 10.10 | Control |

| Benzyl piperidine derivative | MCF-7 | 2.32 | Most potent |

These findings indicate that modifications to the thiadiazole structure can significantly enhance anticancer activity, making it a valuable scaffold for drug development.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A study indicated that the presence of halogen substituents on the phenyl ring enhances antibacterial activity against Gram-positive bacteria. The following table outlines the effectiveness of various thiadiazole derivatives:

| Compound | Activity Type | Target Organism | Effectiveness |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus | Moderate |

| 1,3,4-Thiadiazole derivatives | Antifungal | Candida albicans | High |

These results suggest that thiadiazoles could serve as a basis for developing new antimicrobial agents.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various thiadiazole derivatives demonstrated their cytotoxic effects on human cancer cell lines. The derivatives were tested using the MTT assay, revealing a significant correlation between structural modifications and increased potency against targeted cancer cells .

- Enzyme Inhibition : Thiadiazoles have been shown to inhibit nitric oxide synthase (NOS) isoforms selectively. Docking studies revealed strong interactions between these compounds and the enzyme's active sites, suggesting a potential mechanism for their anti-inflammatory effects .

- Synthesis and Characterization : Recent advancements in synthetic methodologies have facilitated the production of novel thiadiazole derivatives with enhanced biological profiles. Eco-friendly synthesis methods have been developed to produce these compounds efficiently while maintaining high yields .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| POCl3 reflux | None | POCl3 | 78 | |

| Acetic acid reflux | Glacial AcOH | None | 72 |

Basic: Which spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Key stretches include C-Cl (650–750 cm⁻¹) and C=N (1500–1600 cm⁻¹) .

- Mass Spectrometry: Molecular ion peak [M]+ at m/z 255 (C9H5ClFN2S) confirms molecular weight .

Advanced: How can researchers resolve contradictions in NMR shifts between batches or literature reports?

Methodological Answer:

Contradictions arise from solvent effects, impurities, or tautomerism. Strategies include:

- Standardized Conditions: Use deuterated DMSO or CDCl3 for consistency .

- 2D NMR (COSY, HSQC): Resolve overlapping signals (e.g., fluorophenyl vs. thiadiazole protons) .

- X-ray Crystallography: Definitive structural confirmation; compare experimental vs. calculated spectra (e.g., dihedral angles between thiadiazole and fluorophenyl groups) .

Example: In a 2022 study, X-ray data showed a dihedral angle of 12.5° between the thiadiazole and fluorophenyl moieties, explaining upfield shifts in certain protons .

Advanced: What strategies elucidate structure-activity relationships (SAR) for halogen substituents in this compound?

Methodological Answer:

- Comparative Bioassays: Test analogs with Cl/F substituents at different positions (e.g., 4-Cl vs. 2-Cl) against targets like kinases or microbial enzymes .

- Computational Docking: Use software (e.g., AutoDock) to model interactions with binding pockets. Fluorine’s electronegativity enhances hydrophobic interactions in enzyme active sites .

Q. Table 2: Biological Activity of Analogous Compounds

| Substituent | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Fluorophenyl | EGFR Kinase | 0.45 | |

| 2-Chlorophenyl | CYP450 | 1.2 |

Advanced: How does computational modeling predict reactivity or biological targets?

Methodological Answer:

- DFT Calculations: Predict electrophilic sites (e.g., C-5 of thiadiazole) for functionalization .

- Pharmacophore Modeling: Identify key features (e.g., halogen bonds, π-π stacking) using tools like Schrödinger’s Phase. For this compound, the fluorophenyl group is critical for membrane permeability .

- ADMET Prediction: Software like SwissADME estimates logP (~3.2) and bioavailability (70%), guiding lead optimization .

Basic: What in vitro assays are recommended for initial biological screening?

Methodological Answer:

- Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .

- Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR) using ATP analogs .

Critical Controls:

- Include solvent-only (DMSO) and reference drug controls.

- Validate cytotoxicity in non-cancerous cells (e.g., HEK293) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.